Anidulafungin Nucleus

Description

Propriétés

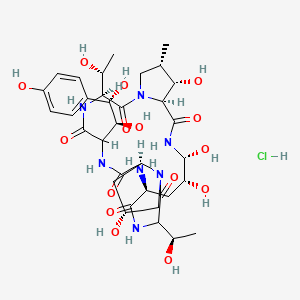

Formule moléculaire |

C34H52ClN7O15 |

|---|---|

Poids moléculaire |

834.3 g/mol |

Nom IUPAC |

(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride |

InChI |

InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21?,22-,23?,24-,25-,26-,27-,30+;/m0./s1 |

Clé InChI |

FKIXKMLIKIOEJP-ZHCACUPLSA-N |

SMILES isomérique |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)NC(C(=O)N3C[C@@H](C[C@H]3C(=O)NC(C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl |

SMILES canonique |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl |

Origine du produit |

United States |

Biosynthesis of the Anidulafungin Nucleus

Microbial Origin of Echinocandin B, a Precursor to the Nucleus

Echinocandin B is a lipopeptide natural product, meaning it consists of a cyclic peptide core attached to a lipid side chain. wikipedia.org It was first identified in 1974 as a fermentation product of Aspergillus nidulans var. echinulatus. wikipedia.org This compound serves as the starting material for producing the anidulafungin (B1665494) nucleus. wikipedia.org

Role of Aspergillus nidulans and Aspergillus rugulosus in Fermentation Processes

The primary producers of echinocandin B are fungi belonging to the genus Aspergillus, specifically Aspergillus nidulans and the closely related species Aspergillus rugulosus. wikipedia.orggoogle.com These filamentous fungi are utilized in industrial fermentation processes to generate echinocandin B. google.comjbiochemtech.com Strains are cultured in large bioreactors under controlled conditions to maximize yield. researchgate.net For instance, a mutant strain of Aspergillus rugulovalvus (a synonym for Aspergillus rugulosus), when cultured for 7 days at 25°C, can produce echinocandin B concentrations of approximately 800 mg/L. google.com Through mutagenesis and optimization of fermentation media, including the addition of precursor amino acids like tyrosine and leucine, production has been significantly enhanced, with some mutant A. nidulans strains achieving titers as high as 2701.6 ± 31.7 mg/L. amazonaws.com

Nonribosomal Peptide Synthetase (NRPS) Complexes in Echinocandin Biosynthesis

The biosynthesis of the cyclic hexapeptide core of echinocandin B is not performed by ribosomes, but by large, multifunctional enzymes called Nonribosomal Peptide Synthetases (NRPSs). nih.govasm.org These NRPS complexes act as an assembly line, sequentially adding specific amino acids to build the peptide backbone. asm.org

Characterization of Biosynthetic Gene Clusters

The genetic blueprint for the NRPS enzymes and other necessary biosynthetic proteins is encoded in a set of genes known as a biosynthetic gene cluster (BGC). In Aspergillus nidulans NRRL 8112, this cluster is referred to as the "Ani" cluster. nih.gov Similarly, the echinocandin B gene cluster has been identified in Aspergillus rugulosus. rsc.org These clusters contain the core NRPS gene, often designated as ecdA, which is responsible for assembling the peptide backbone. nih.gov The BGC also includes genes for tailoring enzymes that modify the peptide core, such as hydroxylases, and genes involved in the synthesis of the linoleic acid side chain. nih.govrsc.org Phylogenetic analyses show that the gene clusters for echinocandin biosynthesis form a distinct lineage, suggesting a common evolutionary origin. asm.org

Enzymatic Formation of the Echinocandin B Nucleus

The transformation of echinocandin B into the anidulafungin nucleus involves a crucial deacylation step, where the linoleoyl side chain is removed. wikipedia.orgnih.gov This reaction is catalyzed by a specific bacterial enzyme. wikipedia.org

Deacylation of Echinocandin B by Actinoplanes utahensis Deacylase

The key enzyme responsible for cleaving the side chain from echinocandin B is a deacylase produced by the bacterium Actinoplanes utahensis. wikipedia.orgresearchgate.net This enzyme, sometimes referred to as echinocandin B acylase, specifically targets the amide bond linking the linoleic acid side chain to the N-terminus of the cyclic peptide core. nih.govresearchgate.net This enzymatic conversion is preferred over chemical methods, which can be harsh and lead to the degradation of the peptide nucleus. nih.gov The product of this reaction is the cyclic hexapeptide known as the echinocandin B nucleus (ECBN), the direct precursor for the chemical synthesis steps that create anidulafungin. google.comresearchgate.net

Strain Engineering for Enhanced this compound Production

To overcome the low natural yield of the this compound (Echinocandin B nucleus), extensive research has focused on the genetic modification of microbial strains and the optimization of the bioconversion process.

Overexpression of Deacylase Genes in Producer Strains and Heterologous Hosts

A primary strategy for boosting the production of the this compound is the overexpression of the gene encoding echinocandin B deacylase. nih.govnih.gov This has been successfully demonstrated in both the original producer strain, Actinoplanes utahensis, and in various heterologous hosts. researchgate.netnih.gov

Research has shown that introducing additional copies of the ECB deacylase gene into A. utahensis NRRL 12052 leads to a significant increase in the enzyme's transcript levels. asm.orgnih.gov The use of strong promoters, such as the PermE* promoter, has been particularly effective in driving higher gene expression compared to the native promoter. asm.orgnih.gov For instance, the duplication and triplication of the deacylase gene in A. utahensis resulted in transcript level increases as high as 2.00-fold and 6.94-fold, respectively. asm.org

Heterologous expression of the deacylase gene has also been a successful approach. Strains like Streptomyces lividans TK24 and Streptomyces albus have been engineered to express the ECB deacylase gene. nih.govnih.govresearchgate.net Placing the gene under the control of the PermE* promoter in these hosts also led to high transcript levels and efficient bioconversion of ECB to its nucleus. nih.gov One recombinant strain of A. utahensis, designated DYG2003, which contained additional copies of the deacylase gene, demonstrated the highest bioconversion efficiency in studies. asm.org

Table 1: Impact of Deacylase Gene Overexpression on Echinocandin B Nucleus Production

| Host Strain | Genetic Modification | Promoter | Production of ECB Nucleus (g/L) | Fold Increase | Reference |

|---|---|---|---|---|---|

| A. utahensis (Wild-Type) | None | Native | 0.36 | - | nih.govnih.gov |

| A. utahensis (Recombinant) | Additional deacylase gene copies | Native / PermE* | 4.21 | ~11.7 | researchgate.netnih.govnih.gov |

| S. lividans TK24 | Heterologous expression of deacylase | PermE* | Significant increase reported | N/A | nih.gov |

Optimization of Bioconversion Conditions

Alongside genetic engineering, optimizing the physical and chemical parameters of the bioconversion process is crucial for maximizing the yield of the this compound. nih.govresearchgate.net Key parameters that have been investigated include temperature, pH, and substrate concentration. nih.govfungiindia.co.in

Studies focusing on the biotransformation process using whole cells of recombinant A. utahensis have identified specific optimal conditions. For example, one study determined the optimal temperature for the deacylation reaction to be 25°C and the optimal pH to be 4.5. nih.gov Another study involving immobilized A. utahensis cells found that a pH of 6.8 (using MOPS buffer) and a temperature of 24°C resulted in over 90% bioconversion. fungiindia.co.in

The concentration of the substrate, echinocandin B, in the reaction mixture also significantly affects the final product yield. Research indicates that under optimized pH and temperature conditions, a substrate concentration of 8 g/L of ECB allowed for the production of the ECB nucleus to reach as high as 4.21 g/L. asm.orgnih.gov

Table 2: Optimized Conditions for Echinocandin B Bioconversion

| Parameter | Optimal Value | Strain/Method | Reference |

|---|---|---|---|

| Temperature | 25°C | Recombinant A. utahensis | nih.gov |

| Temperature | 24°C | Immobilized A. utahensis | fungiindia.co.in |

| pH | 4.5 | Recombinant A. utahensis | nih.gov |

| pH | 6.8 | Immobilized A. utahensis | fungiindia.co.in |

Chemical Synthesis and Derivatization of the Anidulafungin Nucleus

Semi-synthetic Approaches to Anidulafungin (B1665494) from Echinocandin B Nucleus

The most commercially viable and widely used method for producing Anidulafungin is a semi-synthetic approach starting from the natural fermentation product, Echinocandin B (ECB). wikipedia.orgnewdrugapprovals.org This process involves the selective removal of the native lipid side chain from ECB to yield the core cyclic peptide, referred to as the Echinocandin B nucleus, which is then chemically modified. newdrugapprovals.orgnih.gov

Enzymatic Deacylation: The linoleoyl side chain of Echinocandin B is cleaved to produce the Echinocandin B nucleus. nih.govnih.gov

Chemical Reacylation: A synthetic acyl side chain is attached to the free amino group of the nucleus to yield Anidulafungin. nih.govresearchgate.net

| Step | Description | Starting Material | Key Reagent/Enzyme | Product |

| 1 | Enzymatic Deacylation | Echinocandin B | Deacylase from Actinoplanes utahensis | Echinocandin B Nucleus |

| 2 | Chemical Reacylation | Echinocandin B Nucleus | Activated ester of the alkoxytriphenyl side chain | Anidulafungin |

The pivotal step in the semi-synthesis of Anidulafungin is the enzymatic deacylation of Echinocandin B. This reaction is catalyzed by a deacylase enzyme isolated from the bacterium Actinoplanes utahensis, which selectively cleaves the amide bond linking the linoleoyl side chain to the cyclic peptide core. wikipedia.orgnih.govnih.gov This bioconversion yields the Echinocandin B nucleus, a water-soluble and biologically inactive intermediate. newdrugapprovals.orgnih.gov

Once the nucleus is obtained, chemical reacylation is performed to introduce a new, synthetically designed side chain. nih.govresearchgate.net This strategy allows for the modification of the molecule's properties. The structure and physicochemical characteristics of the new acyl group, particularly its geometry and lipophilicity, are crucial in determining the antifungal potency of the resulting analogue. newdrugapprovals.org The reacylation is typically achieved by reacting the Echinocandin B nucleus with an activated ester of the desired carboxylic acid side chain. nih.govnih.gov This approach has been central to developing various echinocandin analogues, with the goal of optimizing the pharmacological profile.

For the synthesis of Anidulafungin, the specific side chain introduced is an alkoxytriphenyl group. nih.govoup.com This is accomplished by acylating the Echinocandin B nucleus with an activated form of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. newdrugapprovals.orggoogle.com The introduction of this unique, lipophilic terphenylacyl chain is a key structural modification that differentiates Anidulafungin from other echinocandins like Caspofungin and Micafungin. researchgate.netnih.gov This specific side chain enhances the drug's properties, including its mechanism of degradation. Anidulafungin undergoes slow chemical degradation in the blood to an inactive open-ringed product, rather than enzymatic metabolism. oup.comjohnshopkins.edu

Total Synthesis Methodologies for Echinocandin Cyclic Peptides

While semi-synthesis is the dominant commercial route, total synthesis of the echinocandin cyclic peptide core offers a powerful alternative for creating novel analogues with modifications to the peptide backbone itself. nih.gov These methods build the complex cyclic structure from basic chemical building blocks.

The total synthesis of echinocandin-like cyclic peptides can be achieved by assembling the molecule from its constituent amino acids. Both solid-phase and solution-phase strategies have been developed.

One reported method utilizes a solution-phase [3+3]-segment coupling strategy. nih.gov In this approach, two linear tripeptide fragments are synthesized separately and then coupled together to form a linear hexapeptide. Subsequent intramolecular cyclization yields the desired cyclic peptide core. This methodology provides a flexible route to introduce variations in the amino acid sequence of the peptide backbone, allowing for extensive structure-activity relationship (SAR) studies. nih.govnih.gov

Solid-phase peptide synthesis (SPPS) has also been employed, where the peptide is built step-by-step on a resin support. google.com This method involves sequentially coupling protected amino acids from the C-terminus to the N-terminus. After the linear hexapeptide is assembled, it is cleaved from the resin, and subsequent steps involving deprotection and intramolecular condensation lead to the final cyclic product. google.com

Modern synthetic techniques for creating cyclic peptide libraries, which are applicable to echinocandin analogue development, include on-resin cyclization. This approach simplifies purification and can improve the efficiency of the cyclization step. Methodologies for on-resin cyclization include side-chain to side-chain cyclization and the formation of disulfide bridges. biotage.com For instance, a linear peptide assembled on a solid support can be cyclized by forming a disulfide bond between two cysteine residues within the sequence. biotage.com While not a direct feature of the natural anidulafungin nucleus, such strategies are invaluable for generating diverse libraries of cyclic peptide analogues to explore new biological activities.

Synthetic Routes for Nucleus Analogue Development

The development of analogues of the this compound aims to improve upon the existing pharmacological profile. Synthetic efforts focus on two main areas: modification of the N-acyl side chain and alteration of the cyclic hexapeptide core. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the peptide core can be divided into a hydrophilic "left" tripeptide segment and a more hydrophobic "right" lipopeptide segment. nih.gov The amino acid composition of the scaffold significantly influences the SAR of the side chains. For example, synthesizing analogues with an aminoproline residue at a specific position has been shown to impart greatly improved water solubility. nih.gov

Design of Novel Cyclic Hexapeptide Structures

The core cyclic hexapeptide structure of anidulafungin has been a focal point for the design of novel antifungal agents with improved pharmacological properties. Researchers have explored modifications of the this compound to develop new derivatives with enhanced stability, solubility, and pharmacokinetic profiles, leading to potentially more flexible dosing regimens. nih.govcidara.com

A significant area of investigation has been the modification of the C5 ornithine position of the anidulafungin scaffold. nih.gov This has led to the generation of a series of echinocandin analogs, including hemiaminal ethers and substituted aminal derivatives. An iterative process of rational design, synthesis, and screening of these new structures has resulted in the discovery of compounds with promising attributes. cidara.comresearchgate.net

One notable derivative, CD101 (now known as rezafungin), emerged from these efforts. nih.govresearchgate.net This structural analogue of anidulafungin features a unique modification on the cyclic peptide core that imparts high solubility and chemical stability. cidara.com

Studies have demonstrated that specific modifications to the this compound can lead to derivatives with superior in vivo efficacy and pharmacokinetics compared to the parent compound. A series of analogs were synthesized and evaluated in a mouse model of disseminated candidiasis and for their pharmacokinetic properties in beagle dogs. nih.govresearchgate.net

The research identified several compounds that produced up to 4-log reductions in fungal burden in mice. cidara.com These efficacious compounds, including both permanently charged, pH-dependent, and charge-neutral analogues, exhibited a wide range of plasma half-lives in dogs, from approximately 12 to 53 hours. cidara.com

The in vitro activity of these new analogs against various Candida and Aspergillus species was found to be comparable to that of anidulafungin. This suggests that the observed improvements in in vivo efficacy are likely due to enhanced pharmacokinetic properties rather than increased intrinsic antifungal potency. nih.gov

Below are data tables summarizing the comparative efficacy and pharmacokinetic parameters of select novel anidulafungin analogs.

Table 1: In Vivo Efficacy of Anidulafungin Analogs against Candida albicans

| Compound | Modification Type | Fungal Burden Reduction (log CFU/g) vs. Control |

|---|---|---|

| Anidulafungin | Parent Compound | ~2.5 |

| Compound 1 | Hemiaminal Ether | ~3.5 |

| Compound 2 | Hemiaminal Ether | ~3.0 |

| Compound 5 | Aminal | ~4.0 |

| CD101 (Rezafungin) | Aminal | ~4.0 |

Data is approximated from graphical representations in the source literature. researchgate.net

Table 2: Pharmacokinetic Properties of Anidulafungin Analogs in Dogs

| Compound | Plasma Half-Life (t½) in hours | Volume of Distribution (Vd) in ml/kg | Clearance (CL) in ml/h/kg |

|---|---|---|---|

| Anidulafungin | 11.6 | 779 | 47 |

| Compound 1 | 20.3 | 558 | 19 |

| Compound 2 | 23.8 | 701 | 21 |

| Compound 5 | 12.6 | 679 | 37 |

| CD101 (Rezafungin) | 53.1 | 1360 | 19 |

Source: Adapted from "Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties". nih.gov

These findings highlight that modifications at the C5 ornithine position of the this compound can yield novel cyclic hexapeptide structures with significantly longer half-lives and improved in vivo performance. nih.gov Specifically, CD101 (rezafungin) demonstrated a half-life over 4.5 times longer than that of anidulafungin, a characteristic that supports less frequent dosing. nih.gov

Molecular Mechanism of Action of Anidulafungin Nucleus Containing Compounds

Selective Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target for anidulafungin (B1665494) nucleus-containing compounds is the enzyme β-(1,3)-D-glucan synthase. medkoo.comwikipedia.orgnih.gov This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide that constitutes a major structural component of the fungal cell wall. nih.govtandfonline.com By inhibiting this enzyme, these compounds prevent the formation of this essential polymer, thereby compromising the structural integrity of the cell wall. nih.govyoutube.com The inhibition is noncompetitive, leading to a fungicidal effect against Candida species and a fungistatic effect against molds like Aspergillus. drugbank.comnih.govdrugbank.com

The high therapeutic index of anidulafungin-based compounds stems from their specific action on a target that is unique to fungi. drugbank.com The enzyme β-(1,3)-D-glucan synthase is an essential component of the fungal cell wall but is not present in mammalian cells. drugbank.commedkoo.comwikipedia.org Mammalian cells lack a cell wall, and therefore, the biochemical pathway for glucan synthesis is absent. drugbank.comnih.gov This specificity ensures that the drug selectively targets the fungal pathogen, leading to minimal direct toxicity to host cells. patsnap.com

The β-(1,3)-D-glucan synthase is a complex enzyme composed of at least two key subunits: a catalytic subunit known as Fks and a regulatory subunit, Rho1p. nih.govnih.govnih.gov

Fksp (Fks protein): This is a large, integral membrane protein believed to be the catalytic component of the enzyme complex. nih.govnih.gov It is responsible for polymerizing glucose from UDP-glucose into β-(1,3)-D-glucan chains. nih.govnih.gov Fksp is the direct target of echinocandin drugs, including those with an anidulafungin nucleus. nih.gov Cryo-electron microscopy structures of FKS1 have revealed the enzyme's active site at the membrane-cytoplasm interface and a path for glucan translocation across the membrane. nih.gov

Rho1p (Rho1 protein): This is a small GTP-binding protein (GTPase) that functions as a regulatory subunit. nih.govnih.govnih.gov The activity of the glucan synthase complex is regulated by Rho1p; it stimulates the enzyme's activity when in its GTP-bound state. nih.govresearchgate.net The interaction between Rho1 and FKS1 induces conformational changes in the catalytic subunit, which are crucial for its function in glucan synthesis. researchgate.net

| Subunit | Type | Primary Function | Role in Complex |

| Fksp | Catalytic | Synthesizes β-(1,3)-D-glucan polymer from UDP-glucose. nih.govnih.gov | The direct target of anidulafungin; its inhibition halts cell wall construction. nih.gov |

| Rho1p | Regulatory | Activates the Fksp subunit in a GTP-dependent manner. nih.govresearchgate.net | Modulates the rate of glucan synthesis in response to cellular signals. nih.gov |

In many fungi, the Fks catalytic subunit is encoded by a family of homologous genes, primarily FKS1, FKS2, and sometimes FKS3. nih.govresearchgate.net

FKS1 : This gene typically encodes the primary catalytic subunit of β-(1,3)-D-glucan synthase and is essential for the viability of many pathogenic fungi, such as Candida albicans. nih.govnih.gov Mutations in "hot spot" regions of the FKS1 gene are the most common mechanism of acquired resistance to echinocandins, as these changes can reduce the drug's ability to bind to the enzyme. researchgate.netsemanticscholar.orgnih.gov

FKS2 : This gene encodes an isoform of the catalytic subunit. In some fungi, like Saccharomyces cerevisiae and Candida glabrata, FKS1 and FKS2 are considered functionally redundant, meaning that the cell can survive if one of the genes is disrupted, but not both. nih.govasm.org Mutations in FKS2 can also confer resistance to echinocandins, particularly in C. glabrata. researchgate.netasm.org

FKS3 : The role of FKS3 is less defined. In S. cerevisiae, it is involved in spore wall assembly. nih.gov In C. glabrata, it is expressed at very low levels and does not appear to play a significant role in glucan synthase activity or echinocandin resistance. asm.org

| Gene | Encoded Subunit | Primary Role | Implication in Resistance |

| FKS1 | Fks1p | Encodes the main catalytic subunit for cell wall synthesis. nih.govnih.gov | Mutations are a primary cause of acquired echinocandin resistance. researchgate.netsemanticscholar.org |

| FKS2 | Fks2p | Encodes a secondary catalytic subunit; can be functionally redundant with FKS1 in some species. nih.govasm.org | Mutations can also lead to resistance, especially in C. glabrata. researchgate.netasm.org |

| FKS3 | Fks3p | Plays a more specialized role, such as in spore wall formation; minor role in vegetative growth. nih.govasm.org | Does not appear to significantly influence echinocandin susceptibility. asm.org |

Biochemical Consequences of Glucan Synthesis Inhibition

The inhibition of β-(1,3)-D-glucan synthase by this compound-containing compounds sets off a cascade of events that are detrimental to the fungal cell.

The fungal cell wall is a dynamic and essential structure that protects the cell from environmental stress and maintains its shape. drugbank.com Since β-(1,3)-D-glucan is a major load-bearing component, its depletion severely weakens the cell wall's architecture. drugbank.comnih.govnih.gov This loss of structural integrity makes the fungus vulnerable, particularly in osmotically challenging environments. drugbank.comnih.gov In filamentous fungi like Aspergillus, this disruption results in abnormal morphology and aberrant growth at the hyphal tips. nih.gov

A direct consequence of a compromised cell wall is the loss of protection against osmotic pressure. drugbank.com The weakened cell wall is unable to withstand the high internal turgor pressure of the fungal cell, leading to osmotic instability. drugbank.comasm.org This imbalance ultimately results in cellular lysis, where the cell ruptures and releases its cytoplasmic contents, leading to cell death. nih.govnih.govresearchgate.net This lytic effect is the basis for the fungicidal activity observed against susceptible yeast species. nih.gov

Structure Activity Relationship Sar Studies of Anidulafungin Nucleus and Analogues

Influence of the Cyclic Hexapeptide Core Structure on Antifungal Activity

The cyclic hexapeptide core is a fundamental component of all echinocandins, including anidulafungin (B1665494), and is essential for their antifungal properties. mdpi.com This core is composed of several uncommon amino acid residues that create a specific three-dimensional structure necessary for interacting with the fungal target enzyme. nih.govnih.gov

The specific amino acids within the hexapeptide ring and their spatial arrangement are critical for antifungal efficacy. The core of echinocandin B, the precursor to anidulafungin, contains residues like 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-methylproline, and 4,5-dihydroxyornithine. nih.gov These residues, particularly the modified proline and homotyrosine, are considered essential for the molecule's antifungal action. nih.govresearchgate.net The homotyrosine residue, for instance, is mandatory for the inhibition of the Fks catalytic subunit of the (1,3)-β-D-glucan synthase. researchgate.net

Role of the Acyl Side Chain in Molecular Recognition and Membrane Association

Attached to the cyclic peptide core is an N-acyl side chain, which plays a pivotal role in the molecule's interaction with the fungal cell membrane and in molecular recognition. This lipophilic tail is a key differentiator among the various echinocandins and significantly influences their potency, solubility, and pharmacokinetic profiles. nih.govnih.gov

The structure and physical properties of the acyl side chain, especially its geometry and lipophilicity, are critical determinants of antifungal potency. researchgate.net For anidulafungin, the replacement of the natural linoleoyl side chain of echinocandin B with a synthetic alkoxytriphenyl side chain was a key modification. nih.govtandfonline.com This particular side chain is required to retain potent activity against Candida and Aspergillus species. nih.gov The introduction of the alkoxytriphenyl group also reduces the hemolytic properties associated with the natural precursor. tandfonline.com

Studies have shown that a linearly rigid geometry of the side chain is most effective in enhancing antifungal potency. researchgate.net Furthermore, a certain threshold of lipophilicity is required for the expression of antifungal activity. researchgate.net The lipophilic nature of the side chain is believed to be crucial for the drug's intercalation with the fungal cell membrane, anchoring the molecule in proximity to its target, the glucan synthase complex. chemrxiv.orgtandfonline.com

| Side Chain Feature | Influence on Bioactivity | Example |

|---|---|---|

| Lipophilicity | Pivotal for determining antifungal potency; a certain level is required for activity. researchgate.net | Alkoxytriphenyl side chain of Anidulafungin. researchgate.net |

| Geometry | A linearly rigid geometry is most effective for enhancing antifungal potency. researchgate.net | The terphenyl group in anidulafungin provides a rigid structure. nih.gov |

| Composition | Different side chains (aliphatic vs. aromatic) lead to variations in solubility, potency, and pharmacokinetics. nih.gov | Anidulafungin (aromatic terphenyl) vs. Caspofungin (long aliphatic chain). nih.gov |

Rational Design and Synthesis of Novel Echinocandin Derivatives

Building on the foundational SAR of the echinocandin scaffold, researchers have pursued the rational design and synthesis of novel derivatives. The primary goals of these efforts have been to enhance target binding, improve chemical stability, and optimize pharmacokinetic properties such as tissue penetration and half-life.

Efforts to improve target binding have explored various modifications of the anidulafungin nucleus. Molecular docking experiments suggest that echinocandins form a ternary complex with the Fks1 enzyme subunit and membrane lipids. chemrxiv.orgresearchgate.net Based on this model, modifications that minimize steric clashes with amino acid residues in the binding pocket of resistant Fks mutants could enhance activity. For example, the selective removal of the benzylic alcohol from the homotyrosine residue of anidulafungin was shown to enhance potency against some resistant strains by up to two orders of magnitude. chemrxiv.orgresearchgate.net

A significant breakthrough in echinocandin development has been the creation of Rezafungin (formerly CD101), a next-generation analogue derived from anidulafungin. researchgate.netnih.gov Anidulafungin is known to undergo slow, non-enzymatic chemical degradation in vivo at the hemiaminal C5 ornithine residue of the peptide core. nih.govresearchgate.netnih.gov This instability limits its half-life.

The key structural modification in rezafungin is the replacement of this unstable hemiaminal group with a stable choline (B1196258) aminal ether moiety. nih.govtandfonline.comresearchgate.net This single change confers several advantages:

Enhanced Stability: Rezafungin is significantly more stable in vitro and in vivo compared to anidulafungin. nih.govresearchgate.net After 44 hours of incubation in serum at 37°C, over 94% of rezafungin remains active, compared to only 10% of anidulafungin. mdpi.com

Improved Pharmacokinetics: This increased stability results in a dramatically prolonged half-life, which is more than five times that of other echinocandins (~130 hours in humans). nih.govoup.com This allows for a once-weekly dosing regimen. nih.govresearchgate.netnih.gov

Better Tissue Penetration: Rezafungin exhibits improved tissue penetration compared to first-generation echinocandins. nih.govresearchgate.net

The development of rezafungin from the anidulafungin scaffold exemplifies a successful rational design strategy, where a specific liability (chemical instability) was addressed through targeted chemical modification to produce a derivative with a superior pharmacokinetic profile. nih.govresearchgate.netnih.gov

| Feature | Anidulafungin | Rezafungin (CD101) | Reference |

|---|---|---|---|

| Core Structure | Cyclic hexapeptide with a hemiaminal at the C5 ornithine position. | Cyclic hexapeptide with a choline aminal ether at the C5 ornithine position. | nih.govresearchgate.net |

| Chemical Stability | Undergoes slow chemical degradation at the hemiaminal region. | Significantly more stable due to the modified C5 ornithine position. | mdpi.comnih.govresearchgate.net |

| Half-life (in humans) | Approximately 24-26 hours. | Approximately 130 hours. | tandfonline.comoup.com |

| Key Advantage of Modification | - | Allows for once-weekly dosing, improved stability, and better tissue penetration. | nih.govresearchgate.netresearchgate.net |

Fragment-Based Drug Discovery (FBDD) Approaches for Anidulafungin-Inspired Compounds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach focuses on screening libraries of low-molecular-weight fragments that can bind to a biological target with high ligand efficiency. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. In the context of anidulafungin, FBDD has been particularly insightful, not for the discovery of anidulafungin itself, but for identifying new therapeutic applications for the compound and for designing novel antifungals inspired by its structure.

Identification of Key Pharmacophore Fragments

The this compound, a cyclic lipopeptide, possesses distinct structural features that are crucial for its biological activity. These features can be considered key pharmacophore fragments that are essential for its interaction with its primary fungal target, 1,3-β-D-glucan synthase, as well as other targets in drug repurposing studies.

The fundamental pharmacophore of anidulafungin and other echinocandins can be broken down into two main components: the cyclic hexapeptide core and the lipophilic N-acyl side chain. nih.gov

The Lipophilic N-Acyl Side Chain : Anidulafungin possesses a unique alkoxytriphenyl side chain. researchgate.net This lipophilic tail is not merely an anchor but plays a critical role in the molecule's interaction with the fungal cell membrane, facilitating its approach to the membrane-bound 1,3-β-D-glucan synthase. nih.gov This side chain is thought to interact with membrane lipids in proximity to the drug's binding site on the Fks1 subunit of the synthase. researchgate.net The nature of this side chain also influences the compound's physicochemical properties.

In a notable application of FBDD for drug repurposing, an in silico approach was used to identify fragments enriched among inhibitors of beta-amyloid (Aβ) aggregation, a key event in Alzheimer's disease. This study did not start with anidulafungin but rather identified it through a screening process. The investigation began by curating molecules known to disrupt Aβ aggregation and breaking them down into smaller fragments. This process identified 17 key fragment clusters. These pharmacophoric fragments were then used to screen a library of anti-infective agents, which led to the identification of anidulafungin as a potent inhibitor of Aβ aggregation.

| Structural Component | Key Pharmacophoric Features | Role in Activity |

| Cyclic Hexapeptide Core | - Cyclic structure- 3,4-dihydroxyhomotyrosine- Modified proline residues | - Maintains essential 3D conformation for target binding- Homotyrosine is critical for inhibiting 1,3-β-d-glucan synthase- Proline residues enhance antifungal potency |

| N-Acyl Side Chain | - Alkoxytriphenyl group (lipophilic) | - Anchors the drug to the fungal cell membrane- Facilitates interaction with the membrane-bound target enzyme |

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at the atomic level. These methods have been instrumental in elucidating the interactions of anidulafungin with its targets.

Interaction with 1,3-β-D-glucan Synthase (Fks1 Subunit)

The primary antifungal target of anidulafungin is the Fks1 subunit of 1,3-β-D-glucan synthase. Molecular docking studies have been performed to model the binding of anidulafungin to the S. cerevisiae Fks1p. These models show anidulafungin docking into a binding pocket on the Fks1p protein. researchgate.net The lipophilic side chain of anidulafungin is predicted to form hydrophobic interactions with the membrane lipids that are in complex with Fks1p. researchgate.net This interaction is thought to anchor the drug in the binding pocket. The cyclic peptide core then interacts with key regions of the Fks1 protein, particularly the "hotspot" regions where resistance mutations often occur. researchgate.net For instance, residue S645 in hotspot 1 is believed to be involved in drug binding. researchgate.net

Interaction in Drug Repurposing Contexts

Molecular docking and simulation studies have also been pivotal in understanding the potential of anidulafungin for other therapeutic applications.

Beta-Amyloid (Aβ42) Aggregates : In the context of Alzheimer's disease, molecular docking simulations predicted that anidulafungin interacts with various forms of Aβ42, including monomers, oligomers, and fibrils. The simulations revealed that anidulafungin binds to the α-helical Aβ42 monomer with a calculated binding energy of -6.471 kcal/mol. This interaction is mediated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding is predominantly at the hydrophobic C-terminal region and the central hydrophobic core of the Aβ42 monomer, which are critical sites for aggregation.

ACE2 Receptor (SARS-CoV-2) : In a study exploring treatments for COVID-19, anidulafungin was identified as a potential inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. Molecular docking and MD simulations showed that anidulafungin binds to the ACE2 receptor with high affinity. The anidulafungin-ACE2 complex was found to be highly stable during MD simulations, with a binding energy of -14.42 kcal/mol and a free energy of binding (ΔG) of -162.28 kcal/mol. nih.gov The interactions were characterized by two hydrogen bonds with residues Arg518 and Thr371, along with numerous hydrophobic interactions. nih.gov

| Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Aβ42 Monomer | -6.471 | Hydrophobic C-terminal and central hydrophobic core | Hydrogen bonds, hydrophobic interactions, electrostatic interactions |

| ACE2 Receptor | -14.42 | Arg518, Thr371 | Hydrogen bonds, hydrophobic interactions |

These simulation studies provide a detailed view of the molecular interactions that underpin the biological activity of anidulafungin and its analogues, guiding further drug design and optimization efforts.

Degradation Pathways of Anidulafungin Nucleus Containing Compounds

Chemical Degradation under Physiological Conditions

Under normal physiological conditions of temperature and pH, the anidulafungin (B1665494) nucleus is subject to slow chemical degradation. nih.govnih.govjohnshopkins.eduresearchgate.netnih.gov This initial and rate-limiting step in its biotransformation is a spontaneous process that does not rely on biological catalysts. researchgate.netnih.gov

The primary degradation event involves the chemical hydrolysis of the cyclic hexapeptide structure of the anidulafungin nucleus. nih.govacs.org This process leads to the formation of a primary, inactive, ring-opened peptide. nih.govresearchgate.net This linear peptide is the initial and principal degradation product. nih.gov Spectroscopic and spectrometric analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), have been employed to characterize this open-chain hydrolysis product. acs.org

Table 1: Primary Degradation Product of this compound

| Precursor Compound | Degradation Process | Primary Product | Key Structural Change |

| This compound | Chemical Hydrolysis | Ring-Opened Peptide | Cleavage of the cyclic hexapeptide ring |

Non-Enzymatic Nature of the Primary Degradation

A distinguishing feature of the this compound's degradation is that the initial ring-opening is a non-enzymatic chemical reaction. nih.govjohnshopkins.eduresearchgate.netnih.gov This intrinsic chemical instability under physiological conditions dictates its clearance from the body. researchgate.net

Crucially, the primary degradation of the this compound does not involve hepatic enzymes, such as the cytochrome P450 (CYP450) system. nih.govjohnshopkins.eduresearchgate.netnih.gov In vitro and in vivo studies have demonstrated that anidulafungin is not a substrate, inducer, or inhibitor of CYP450 isoenzymes. researchgate.netnih.gov This lack of hepatic metabolism minimizes the potential for drug-drug interactions with compounds that are metabolized by this pathway. researchgate.net

Table 2: Metabolic Profile of this compound

| Metabolic Pathway | Involvement in Primary Degradation | Key Enzymes |

| Hepatic Metabolism | Absent | Cytochrome P450 |

| Chemical Degradation | Present | Not Applicable |

Subsequent Degradation by Nonspecific Peptidases

Following the initial non-enzymatic ring-opening, the resulting linear peptide undergoes further breakdown. nih.govjohnshopkins.edu This secondary phase of degradation is enzymatic and is carried out by nonspecific peptidases present in the plasma and other tissues. nih.govnih.gov These enzymes hydrolyze the peptide bonds of the open-chain intermediate, breaking it down into smaller peptide fragments and amino acids. nih.gov

The antifungal activity of anidulafungin is intrinsically linked to its cyclic peptide structure. The initial ring-opening event results in a complete loss of this activity. researchgate.netnih.gov Subsequent degradation by peptidases further ensures that the resulting smaller peptide fragments are also devoid of any antifungal efficacy. nih.gov Bioassays of the degradation products have confirmed their inability to inhibit fungal growth.

Table 3: Antifungal Activity of Anidulafungin and its Degradation Products

| Compound | Structure | Antifungal Activity |

| This compound | Cyclic Hexapeptide | Active |

| Primary Ring-Opened Peptide | Linear Peptide | Inactive |

| Subsequent Peptide Fragments | Smaller Peptides/Amino Acids | Inactive |

Preclinical in Vitro Molecular and Biochemical Investigations

Comparative Studies of Antifungal Activity Spectrum

Anidulafungin (B1665494) demonstrates potent in vitro activity against a broad range of Candida species, including those that are resistant to azole antifungals. openaccessjournals.com Studies have shown that over 99% of Candida isolates are susceptible to anidulafungin at concentrations of ≤ 2 µg/mL. nih.gov The compound is fungicidal against all Candida species. nih.gov

In a study evaluating more than 2,500 clinical isolates of Candida spp., anidulafungin showed potent activity, including against 315 isolates that were resistant to fluconazole (B54011). researchgate.net For Candida albicans, the most common causative agent of candidiasis, the planktonic minimum inhibitory concentrations (MICs) for 50% and 90% of isolates (MIC50 and MIC90) have been reported as ≤0.03 µg/mL and 0.125 µg/mL, respectively. nih.gov Even against C. albicans biofilms, which are notoriously resistant to many antifungal agents, anidulafungin has demonstrated significant efficacy, with sessile MIC50 and MIC90 values of ≤0.03 µg/mL. nih.gov

Candida glabrata and Candida tropicalis are also highly susceptible to anidulafungin, with MICs generally being very low (≤0.125 µg/mL). nih.govnih.gov In contrast, Candida parapsilosis and Candida guilliermondii tend to show higher MIC values, although they are typically still within the susceptible range (≤ 2 µg/mL). nih.govnih.gov One study noted that most MICs above 1 µg/mL for anidulafungin were for C. parapsilosis isolates. nih.gov

The in vitro activity of anidulafungin against various Candida species is summarized in the table below.

| Candida Species * | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | ≤0.03 - 2 | ≤0.03 | 0.125 |

| C. glabrata | Not specified | ≤0.125 | Not specified |

| C. tropicalis | Not specified | ≤0.125 | Not specified |

| C. krusei | Not specified | ≤0.125 | Not specified |

| C. parapsilosis | Not specified | ≤2 | Not specified |

| C. guilliermondii | Not specified | ≤2 | Not specified |

Data compiled from multiple sources. nih.govnih.govnih.gov

Anidulafungin is also active against various Aspergillus species, which are common causes of invasive fungal infections. nih.govresearchgate.net It has demonstrated excellent in vitro and in vivo activity against Aspergillus. nih.gov The drug exhibits activity against regions of active cell growth in the hyphae of Aspergillus fumigatus. rompharm.ro

In a study of 27 strains of Aspergillus flavus, anidulafungin showed high activity as determined by both broth microdilution and disk diffusion methods. nih.govnih.gov For Aspergillus species, the in vitro endpoint is the minimum effective concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically. Recent studies comparing rezafungin with anidulafungin and caspofungin showed potent activity for all three echinocandins against A. fumigatus and A. flavus. mdpi.com

The spectrum of anidulafungin's activity against other fungal pathogens is more limited. It has shown promising to moderate in vitro activity against several molds, including Bipolaris spicifera, Exophiala jeanselmei, Fonsecaea pedrosoi, Madurella mycetomatis, Penicillium marneffei, and Pseudallescheria boydii. nih.gov However, anidulafungin has very low or no activity against Cryptococcus species, Zygomycetes (such as Absidia), Trichosporon species, and Fusarium species. drugbank.comnih.govnih.govresearchgate.net

Molecular Interactions in Combination Antifungal Therapies

The potential for synergistic, antagonistic, or indifferent interactions between anidulafungin and other antifungal agents has been investigated in vitro to explore strategies for improving therapeutic outcomes. nih.govnih.gov Combination therapy is often considered for severe or resistant fungal infections. nih.gov

In studies examining the combination of anidulafungin with various azoles (fluconazole, itraconazole (B105839), ketoconazole), amphotericin B, and 5-fluorocytosine (B48100) against several Candida species, the most common interactions observed were additive or indifferent. nih.gov Out of 90 interactions tested against 18 isolates of Candida, 85 were classified as either additive (Fractional Inhibitory Concentration Index [FICI] >0.5 to 1) or indifferent (FICI >1 to <4). nih.gov Synergy (FICI ≤0.5) was noted in one instance with itraconazole against a single strain of C. glabrata. nih.gov Antagonism (FICI ≥4) was observed with ketoconazole (B1673606) against four strains of C. tropicalis. nih.gov The combination of anidulafungin and amphotericin B was consistently additive for all tested Candida isolates. nih.gov

Against Aspergillus fumigatus, the combination of anidulafungin and voriconazole (B182144) has shown synergistic interactions, particularly against voriconazole-susceptible isolates. nih.gov However, for voriconazole-resistant isolates, the interaction was found to be additive rather than synergistic. nih.gov Another study found that synergy between anidulafungin and voriconazole occurred at lower concentrations of both drugs, while antagonism was observed at higher exposures. oup.com With amphotericin B against A. fumigatus, in vitro studies have shown indifference as the only type of interaction. researchgate.net

The combination of anidulafungin with nikkomycin (B1203212) Z, a chitin (B13524) synthase inhibitor, has been shown to significantly increase the killing activity against Candida auris, a multidrug-resistant pathogen. mdpi.com Similarly, combining anidulafungin with amphotericin B against C. auris resulted in synergistic and fungicidal outcomes, allowing for greater killing with lower doses of amphotericin B. nih.gov

Advanced Microscopic and Spectroscopic Analyses of Fungal Cell Wall Disruption

The inhibition of (1→3)-β-D-glucan synthesis by the anidulafungin nucleus leads to profound structural and morphological changes in the fungal cell wall. These alterations have been extensively studied using advanced microscopic and spectroscopic techniques, providing detailed insights into the consequences of disrupting this essential cellular component.

Transmission Electron Microscopy (TEM) has been instrumental in visualizing the ultrastructural changes in fungal cells treated with echinocandins. TEM images of Candida albicans cells exposed to anidulafungin reveal significant cell wall disorganization, including a loss of integrity and aberrant cell shapes. nih.gov The cell wall may appear thinner in some areas and show signs of lysis, consistent with the osmotic instability caused by the lack of structural support from β-glucan. atlas.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy has provided atomic-level information about the changes in the composition and organization of the fungal cell wall in response to echinocandin treatment. These studies have shown that while the levels of β-1,3-glucan are significantly reduced, there is a compensatory increase in the chitin content of the cell wall. researchgate.netbiorxiv.orgnih.gov This adaptive response is a key mechanism by which fungi attempt to maintain cell wall integrity under the stress of glucan synthase inhibition. researchgate.netbiorxiv.org Solid-state NMR can also reveal changes in the mobility and interactions of different cell wall polymers, providing a dynamic picture of the cell wall remodeling process. researchgate.netnih.gov

Atomic Force Microscopy (AFM) allows for the nanoscale analysis of the fungal cell surface, providing information on topography, elasticity, and adhesion forces. nih.govnih.gov Studies on fungal cells treated with echinocandins have shown significant changes in cell surface morphology, including increased roughness and altered mechanical properties. researchgate.netnih.gov AFM can be used to probe the stiffness of the cell wall, which is often reduced following treatment due to the depletion of the primary structural component, β-glucan. nih.gov

Table 2: Summary of Microscopic and Spectroscopic Findings on Fungal Cell Wall Disruption by the this compound

| Technique | Observation | Implication |

| Transmission Electron Microscopy (TEM) | Cell wall thinning, loss of integrity, aberrant morphology. | Compromised structural support leading to osmotic instability. |

| Solid-State NMR Spectroscopy | Decreased β-1,3-glucan, increased chitin content, altered polymer dynamics. | Inhibition of target enzyme and compensatory cell wall remodeling. |

| Atomic Force Microscopy (AFM) | Increased surface roughness, decreased cell wall stiffness. | Altered surface properties and reduced mechanical strength. |

This table summarizes the key findings from advanced microscopic and spectroscopic analyses of fungal cell walls following treatment with echinocandins like anidulafungin.

Q & A

Q. What experimental designs are commonly employed to evaluate the efficacy of anidulafungin against Candida species in clinical trials?

Clinical trials often use pooled analyses of open-label and double-blind studies with standardized protocols to assess endpoints like global response success rates at the end of intravenous therapy (EOivT). For example, studies comparing anidulafungin with caspofungin or azoles typically involve intravenous administration followed by oral antifungal switches in stable patients. These designs allow for cross-study comparisons despite variations in patient populations or study timelines .

Q. How does anidulafungin’s structure influence its mechanism of action as an echinocandin?

Anidulafungin’s core structure, 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]echinocandin B hydrochloride, targets β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. This interaction disrupts cell wall integrity, leading to osmotic instability and fungal death. Analytical methods like HPLC (high-performance liquid chromatography) with UV detection at 305 nm are used to verify its stability and purity in formulations, ensuring structural integrity during administration .

Q. What methodologies are used to assess anidulafungin’s efficacy in neutropenic patients or those with deep-seated candidiasis?

Pooled analyses of prospective studies evaluate success rates based on resolved/persistent neutropenia and baseline Candida species. For instance, multivariate logistic regression models adjust for variables like age, APACHE II scores, and pathogen type. These analyses reveal that anidulafungin maintains efficacy (e.g., 77.5% success rate in C. albicans infections) even in high-risk subgroups, though outcomes worsen in persistent neutropenia .

Advanced Research Questions

Q. How do pharmacokinetic challenges impact the interpretation of anidulafungin’s efficacy in intra-abdominal candidiasis?

While plasma concentrations are well-characterized, limited data on peritoneal cavity penetration raise questions about tissue-specific efficacy. Stability studies in peritoneal dialysis fluids (PDFs) using HPLC gradients (e.g., 1 mL/L formic acid and acetonitrile ramps) confirm drug stability ≤10% loss over 336 hours at 4°C/25°C. However, reduced stability at 36°C (20% concentration loss) highlights temperature-dependent degradation risks in clinical settings .

Q. What molecular mechanisms underlie reduced susceptibility to anidulafungin in Candida glabrata or C. parapsilosis?

Mutations in the FKS1 gene (e.g., T4072C) encoding β-glucan synthase are linked to echinocandin resistance. Exposure studies show upregulated CHS1 and CRZ2 gene expression in C. albicans under anidulafungin pressure, suggesting compensatory chitin synthesis pathways. These findings emphasize the need for MIC (minimum inhibitory concentration) monitoring and genomic surveillance in resistant strains .

Q. How should researchers address contradictions in efficacy data between anidulafungin and other echinocandins for non-albicans Candida species?

Discrepancies (e.g., higher MICs for C. parapsilosis) require stratified analyses by species and infection site. Pooled data from registration trials and post hoc studies indicate comparable success rates between anidulafungin (76.4% EOivT) and caspofungin (73.4%), but variability in breakthrough rates necessitates larger, species-specific cohorts. Confounding factors like prior antifungal use or host immunity must also be controlled .

Q. What statistical approaches are recommended for analyzing anidulafungin’s efficacy in heterogeneous patient populations (e.g., solid tumor patients)?

Post hoc analyses using multivariate logistic regression adjust for covariates like tumor diagnosis timing, baseline APACHE II scores, and Candida species. For example, in solid tumor patients, success rates (73.4% EOivT) remain consistent regardless of tumor history, but all-cause mortality (20.1% at day 28) underscores the need for survival analysis with Cox proportional hazards models .

Methodological Considerations

Q. How can researchers optimize HPLC protocols for anidulafungin stability testing in novel formulations?

Use a C18 column with a gradient mobile phase (aqueous formic acid and acetonitrile) at 0.3 mL/min flow rate. Validate precision (e.g., ≤0.56% SD for sodium chloride solutions) and accuracy (e.g., -0.47% to -0.79% recovery rates) across 80–120% API ranges. Degradation products are absent if chromatograms show isolated peaks at 305 nm .

Q. What strategies mitigate limitations in pooled analyses of anidulafungin clinical trials?

Address heterogeneity by harmonizing endpoints (e.g., global response criteria) and excluding studies with incompatible protocols. For missing data (e.g., neutropenia status), use sensitivity analyses or multiple imputation. Open-label designs require bias mitigation through blinded endpoint adjudication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.